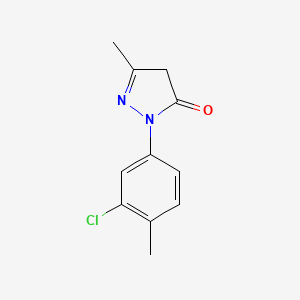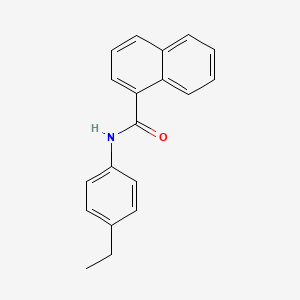![molecular formula C15H18Cl2N2O B5812947 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. Diuron belongs to the class of substituted ureas and was first introduced in the 1950s. Since then, it has become one of the most commonly used herbicides due to its effectiveness and low cost.
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants. It binds to the D1 protein of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. This results in the inhibition of electron transport and the generation of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the growth of roots and shoots, reduces the chlorophyll content, and alters the lipid and carbohydrate metabolism. It also affects the expression of genes involved in photosynthesis, stress response, and cell wall biosynthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron is a widely used herbicide in laboratory experiments due to its low cost and effectiveness. However, it has some limitations. It can be toxic to some plant species and can affect the growth of non-target organisms. It is also persistent in the environment and can accumulate in soil and water.
Direcciones Futuras
There are several future directions for the research on diuron. One direction is to develop new herbicides with improved properties, such as reduced toxicity and persistence in the environment. Another direction is to study the effects of diuron on non-target organisms, such as insects and microorganisms. Finally, the development of new methods for the detection and removal of diuron from the environment is also an important area of research.
Conclusion:
In conclusion, diuron is a widely used herbicide that has been extensively studied in scientific research. It works by inhibiting photosynthesis in plants and has a number of biochemical and physiological effects. While it is a useful tool for studying the effects of herbicides on plant growth and development, it has some limitations and can be harmful to non-target organisms. There are several future directions for research on diuron, including the development of new herbicides and methods for the detection and removal of diuron from the environment.
Métodos De Síntesis
Diuron can be synthesized by the reaction of 3,4-dichloroaniline and ethyl acrylate followed by the reaction of the resulting product with ethylenediamine. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
Diuron is widely used in scientific research to study the effects of herbicides on plant growth and development. It is also used to study the effects of herbicides on the environment and to develop new herbicides with improved properties.
Propiedades
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O/c16-13-7-6-12(10-14(13)17)19-15(20)18-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXZOCBIWPGJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)



![N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5812887.png)
![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)

![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)
![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)